Lipophilicity and Polarity Profile: Target Compound vs. 2-Thia-5-azabicyclo Analog—XLogP3-AA and TPSA Comparison
The target compound exhibits an XLogP3-AA of 0.7, which is half the value (0.5‑fold) of the 2‑thia‑5‑azabicyclo analog (XLogP3-AA = 1.4, CAS 2034292-16-3) [1][2]. Simultaneously, its TPSA of 69.8 Ų is 16.1 Ų (18.7%) lower than the thia analog's TPSA of 85.9 Ų [1][2]. Lower XLogP correlates with improved aqueous solubility and reduced nonspecific protein binding, while lower TPSA is associated with enhanced passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) & Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; TPSA = 69.8 Ų |
| Comparator Or Baseline | 2-Thia-5-azabicyclo analog (CAS 2034292-16-3): XLogP3-AA = 1.4; TPSA = 85.9 Ų |
| Quantified Difference | XLogP: 0.7 vs. 1.4 (2‑fold lower); TPSA: 69.8 vs. 85.9 Ų (16.1 Ų absolute reduction, 18.7% smaller) |
| Conditions | PubChem‑computed Cactvs/XLogP3 descriptors; standardized computational pipeline |
Why This Matters
For procurement in early drug discovery, a compound with XLogP < 1 and TPSA < 80 Ų is more likely to exhibit favorable oral absorption and CNS penetration profiles, making the target compound a superior candidate when balanced permeability and solubility are required relative to the higher‑lipophilicity thia analog.
- [1] PubChem Compound Summary for CID 122269824 (target compound). NCBI (2026). View Source
- [2] PubChem Compound Summary for CID 122245244 (2-thia-5-azabicyclo analog). NCBI (2026). View Source
